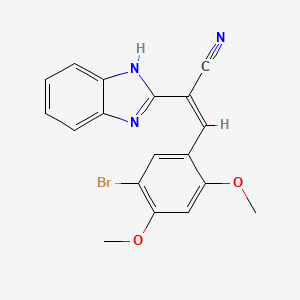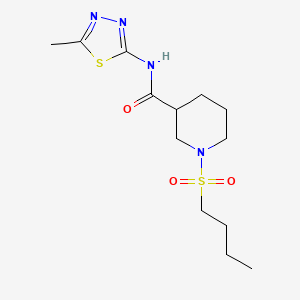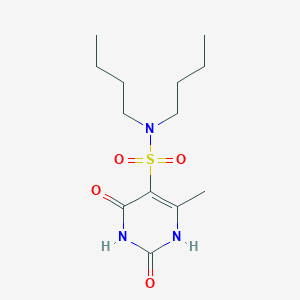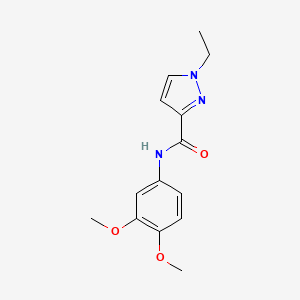
2-(1H-benzimidazol-2-yl)-3-(5-bromo-2,4-dimethoxyphenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzimidazol-2-yl)-3-(5-bromo-2,4-dimethoxyphenyl)acrylonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a member of the benzimidazole family and has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(5-bromo-2,4-dimethoxyphenyl)acrylonitrile involves the inhibition of tubulin polymerization. This leads to the disruption of the microtubule network, which is essential for cell division. The compound also induces apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that this compound has biochemical and physiological effects on cancer cells. It has been found to inhibit the expression of various proteins that are involved in cancer cell growth and metastasis. It also induces oxidative stress in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(1H-benzimidazol-2-yl)-3-(5-bromo-2,4-dimethoxyphenyl)acrylonitrile in lab experiments include its anticancer properties, its ability to inhibit the growth of multidrug-resistant cancer cells, and its mechanism of action. However, the limitations of this compound include its low solubility in water, which makes it difficult to administer in vivo, and its potential toxicity.
Direcciones Futuras
There are several future directions for research on 2-(1H-benzimidazol-2-yl)-3-(5-bromo-2,4-dimethoxyphenyl)acrylonitrile. One direction is to improve the solubility of the compound in water, which would make it easier to administer in vivo. Another direction is to investigate the potential of this compound in combination with other anticancer drugs. Further studies are also needed to determine the toxicity of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a promising compound in the field of scientific research. Its potential applications in cancer research make it an important area of study. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Métodos De Síntesis
The synthesis of 2-(1H-benzimidazol-2-yl)-3-(5-bromo-2,4-dimethoxyphenyl)acrylonitrile has been achieved through various methods. One of the most common methods involves the reaction of 5-bromo-2,4-dimethoxyphenylacetonitrile with o-phenylenediamine in the presence of a catalyst. Another method involves the reaction of 2-aminobenzimidazole with 5-bromo-2,4-dimethoxybenzaldehyde in the presence of a base. Both methods have been successful in synthesizing this compound.
Aplicaciones Científicas De Investigación
2-(1H-benzimidazol-2-yl)-3-(5-bromo-2,4-dimethoxyphenyl)acrylonitrile has potential applications in various fields of scientific research. One of the most promising applications is in the area of cancer research. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has also been found to be effective against multidrug-resistant cancer cells.
Propiedades
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(5-bromo-2,4-dimethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O2/c1-23-16-9-17(24-2)13(19)8-11(16)7-12(10-20)18-21-14-5-3-4-6-15(14)22-18/h3-9H,1-2H3,(H,21,22)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHERVOIPAHBTPJ-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C(C#N)C2=NC3=CC=CC=C3N2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C(/C#N)\C2=NC3=CC=CC=C3N2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5410811.png)

![5-methyl-3-[(4-nitro-2,1,3-benzothiadiazol-5-yl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5410830.png)
![2-{2-[4-(acetyloxy)-3-ethoxyphenyl]vinyl}-8-quinolinyl acetate](/img/structure/B5410843.png)
![5-acetyl-6-methyl-3-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5410849.png)

![2-iodo-N-{2-[(2-methylphenyl)thio]ethyl}benzamide](/img/structure/B5410865.png)
![3-benzyl-3-{2-[4-(hydroxymethyl)piperidin-1-yl]-2-oxoethyl}-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5410873.png)
![5-{[benzyl(methyl)amino]methyl}-N-ethyl-N-(pyridin-4-ylmethyl)isoxazole-3-carboxamide](/img/structure/B5410874.png)

![N-{5-[2-(2-chlorophenyl)vinyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B5410886.png)
![(4-{[2-(5-fluoro-1H-benzimidazol-2-yl)-1-pyrrolidinyl]methyl}phenyl)acetic acid](/img/structure/B5410897.png)

